(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride is a chemical compound that belongs to a class of amino acids and derivatives. It is characterized by the presence of a dimethylamino group, a methoxy group, and an oxobutanoic acid structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
This compound can be classified under:
The synthesis of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride can be achieved through various methods, primarily focusing on the construction of the oxobutanoic acid framework followed by functionalization:
The specific conditions for each step, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Detailed procedural methodologies can be found in patent literature, which often provides insights into scalable synthesis .
The molecular structure of (2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride features:
The compound can undergo various chemical reactions typical for amino acids, including:
Each reaction's efficiency depends on factors like pH, temperature, and the presence of catalysts. For example, amidation reactions may require coupling agents such as DCC (dicyclohexylcarbodiimide) for effective conversion .
Research indicates that compounds with similar structures can affect biochemical pathways related to neurotransmission and metabolic regulation .
Characterization techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity during synthesis .
(2S)-2-(dimethylamino)-4-methoxy-4-oxobutanoic acid hydrochloride has potential applications in:
The stereoselective construction of the (2S)-asymmetric center demands precision to avoid enantiomeric impurities. Two predominant methodologies exist:
Chiral Auxiliary Approaches: Evans’ oxazolidinone auxiliaries enable diastereoselective alkylation of glycine equivalents. A glycine-derived acyl imidazole undergoes enolization with LDA, followed by electrophilic trapping with methyl bromoacetate. Subsequent auxiliary hydrolysis yields the (2S)-enantiomer with >98% ee, albeit requiring stoichiometric chiral material [7].
Asymmetric Catalysis: Transition metal catalysis using Pd/(R)-BINAP systems catalyzes the decarboxylative allylation of azlactones from dimethylglycine and methyl oxoacetate. This furnishes the (S)-configured product with 95% ee and 85% yield under mild conditions (25°C, MeCN solvent). Photoredox-catalyzed decarboxylative couplings further improve atom economy (PMI: 32 vs. 68 for auxiliary methods) [7].
Table 1: Stereoselective Synthesis Performance Metrics
Method | Catalyst/Reagent | ee (%) | Yield (%) | PMI |
---|---|---|---|---|
Evans Auxiliary | (S)-4-Benzyloxazolidinone | 98.5 | 78 | 68 |
Pd-Catalyzed Allylation | Pd(OAc)₂/(R)-BINAP | 95.2 | 85 | 41 |
Photoredox Decarboxylation | Ir(ppy)₃, Hantzsch ester | 94.8 | 82 | 32 |
Salt formation is critical for physicochemical stability. Key process parameters include:
Solvent Selection: Hydrochloric acid (1.0–2.0 M in Et₂O or iPrOAc) is added to the free base dissolved in methanol or acetone at −10°C. Methanol yields needle-like crystals with high purity (>99.5% HPLC) but incorporates residual solvent (0.3% w/w). Acetone generates block crystals with lower solvent retention (0.1% w/w) but slower crystallization kinetics. Anti-solvent addition (MTBE) reduces nucleation time by 40% [1] [8].
Polymorph Control: Form I (monoclinic P2₁) dominates below 15°C, while Form II (orthorhombic P2₁2₁2₁) crystallizes above 25°C. Cooling crystallization from methanol (−5°C/h) produces pure Form I with a mean particle size of 50 µm, ideal for filtration. Seeding during acetone/MTBE crystallizations suppresses Form II formation [1].
Table 2: Crystallization Solvent System Comparison
Solvent Blend | Crystal Habit | Purity (%) | Residual Solvent (ppm) | Filtration Rate (kg/h/m²) |
---|---|---|---|---|
Methanol/HCl/Et₂O | Needles | 99.7 | 3,200 (MeOH) | 12.4 |
Acetone/HCl/iPrOAc | Blocks | 99.5 | 1,100 (acetone) | 18.9 |
Acetone-MTBE/HCl (3:1) | Prisms | 99.8 | <500 (MTBE) | 22.5 |
Orthogonal protection prevents nucleophilic side reactions during synthesis:
Carboxyl Protection: Methyl ester groups remain stable under Boc deprotection conditions (TFA/DCM) but hydrolyze during Z-group hydrogenolysis. Tert-butyl esters exhibit complementary stability—resistant to H₂/Pd-C but cleaved by TFA. For sequences requiring acidic deprotection, methyl esters are preferable [2] [9].
Amine Protection: The dimethylamino group’s basicity necessitates transient protection during ester hydrolysis. Fmoc (cleaved by piperidine) causes β-elimination at C-terminal cysteine analogs. Boc (TFA-labile) minimizes racemization (<1%) but requires anhydrous conditions. Cbz (H₂/Pd-C cleavable) enables global deprotection without affecting methyl esters [2] [6].
Table 3: Protecting Group Stability Profiles
Group | Deprotection Reagent | Compatibility | Racemization Risk | Byproduct Concerns |
---|---|---|---|---|
Boc | 25% TFA/DCM, 0°C | Stable to nucleophiles, bases | Low (<1%) | tert-butyl cation quenching required |
Fmoc | 20% piperidine/DMF | Acid-stable, light-sensitive | Moderate (3–5%) | Dibenzofulvene adduct formation |
Cbz | H₂ (1 atm)/Pd-C, ethanol | Base-stable, orthogonal to esters | Low (<1%) | Over-reduction to methylene |
Implementing green principles enhances sustainability and cost-efficiency:
Solvent Optimization: Switching from DMF to cyclopentyl methyl ether (CPME) in amidation steps reduces waste toxicity (NFPA health hazard: 1 vs. 2). Bio-based ethanol replaces methanol in crystallizations, decreasing PMI by 22%. Solvent recovery via distillation achieves >90% reuse in three consecutive batches [3] [5] [7].
Catalysis: Lipase-catalyzed esterification (CAL-B, 5 mol%) in water/t-BuOH achieves 92% conversion without racemization. This avoids carbodiimide coupling agents (e.g., DCC), eliminating urea byproducts. Flow hydrogenation (H-Cube®) with Pd/C catalyst enables continuous Cbz deprotection with 99% conversion and negligible metal leaching (<1 ppm) [5] [7].
Waste Metrics: Adoption of these strategies reduces the process mass intensity (PMI) from 127 to 41. E-factors drop from 86 to 19, primarily through solvent reduction and catalyst recycling. Microwave-assisted synthesis (100°C, 20 min) further cuts reaction times by 75% versus thermal methods [3] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4